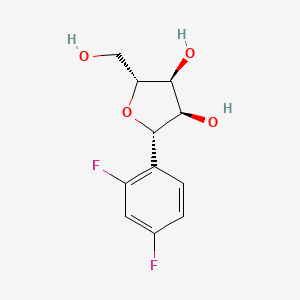
Theophylline, 7-(3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theophylline, 7-(3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl)-, hydrochloride is a complex organic compound with significant applications in various fields such as medicine, chemistry, and industry. This compound is known for its unique structure, which includes a theophylline core linked to a dichlorophenyl-dimethylguanidino group via a propyl chain. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl)-, hydrochloride typically involves multiple steps:
Formation of the Theophylline Core: Theophylline is synthesized from xanthine through methylation and subsequent oxidation.
Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions, often using propyl halides under basic conditions.
Introduction of the Dichlorophenyl-Dimethylguanidino Group: This step involves the reaction of the propylated theophylline with 2,6-dichlorophenyl isocyanate and dimethylamine to form the desired guanidino group.
Formation of the Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure hydrochloride salt.
Quality Control: Rigorous testing to ensure the compound meets pharmaceutical or industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Theophylline, 7-(3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the guanidino group.
Substitution: Halogen substitution reactions can occur on the dichlorophenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation Products: Various oxidized derivatives of theophylline.
Reduction Products: Reduced forms of the guanidino group.
Substitution Products: Halogen-substituted derivatives on the dichlorophenyl ring.
Applications De Recherche Scientifique
Theophylline, 7-(3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl)-, hydrochloride has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Explored for its potential use in treating respiratory diseases, cardiovascular conditions, and as an anti-inflammatory agent.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of Theophylline, 7-(3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl)-, hydrochloride involves:
Molecular Targets: The compound interacts with various enzymes and receptors, including phosphodiesterases and adenosine receptors.
Pathways Involved: It modulates cyclic AMP levels, leading to bronchodilation, anti-inflammatory effects, and other physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Theophylline: A simpler form without the dichlorophenyl-dimethylguanidino group.
Aminophylline: A compound that includes theophylline and ethylenediamine.
Caffeine: A structurally related compound with similar stimulant effects.
Uniqueness
Theophylline, 7-(3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl)-, hydrochloride is unique due to its specific structural modifications, which enhance its solubility, stability, and potential therapeutic effects compared to other similar compounds.
Propriétés
Numéro CAS |
85461-02-5 |
|---|---|
Formule moléculaire |
C19H24Cl3N7O2 |
Poids moléculaire |
488.8 g/mol |
Nom IUPAC |
3-(2,6-dichlorophenyl)-2-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propyl]-1,1-dimethylguanidine;hydrochloride |
InChI |
InChI=1S/C19H23Cl2N7O2.ClH/c1-25(2)18(24-14-12(20)7-5-8-13(14)21)22-9-6-10-28-11-23-16-15(28)17(29)27(4)19(30)26(16)3;/h5,7-8,11H,6,9-10H2,1-4H3,(H,22,24);1H |
Clé InChI |
KMNMYKSBWFQQLV-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN=C(NC3=C(C=CC=C3Cl)Cl)N(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


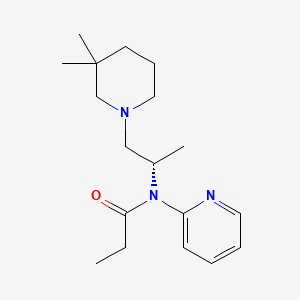

![[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12741690.png)


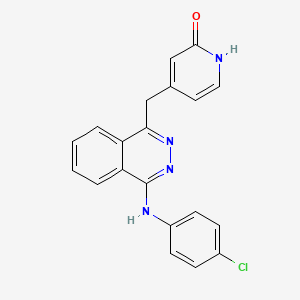
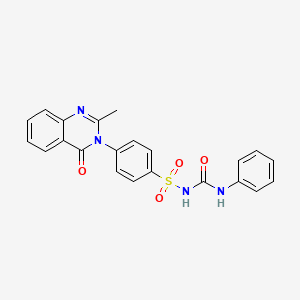
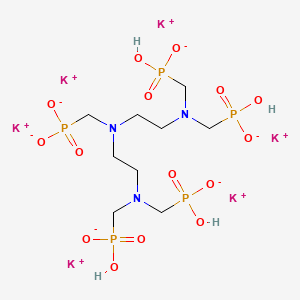
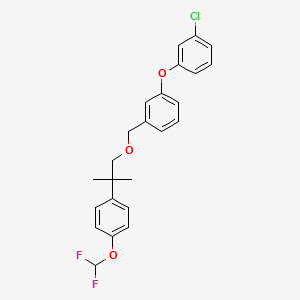
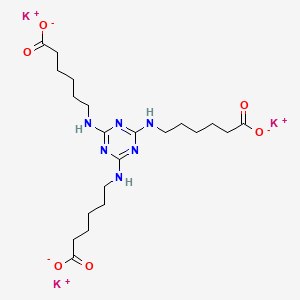
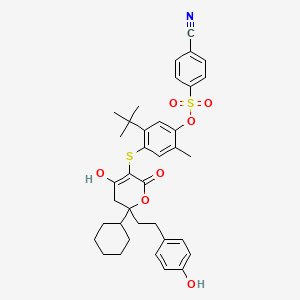
![ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-methoxy-phosphoryl]formate](/img/structure/B12741775.png)
